Bimakalim

Description

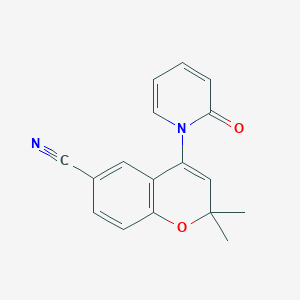

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-4-(2-oxopyridin-1-yl)chromene-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-17(2)10-14(19-8-4-3-5-16(19)20)13-9-12(11-18)6-7-15(13)21-17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVSKASWNROQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151803 | |

| Record name | Bimakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117545-11-6 | |

| Record name | Bimakalim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117545-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bimakalim [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117545116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIMAKALIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MP5GR4H9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Bimakalim?

This compound exerts its physiological effects through a well-defined mechanism of action: the opening of ATP-sensitive potassium channels. By targeting the SUR subunit, it induces membrane hyperpolarization, which in turn leads to potent vasodilation and significant cardioprotective effects. The detailed understanding of this mechanism, elucidated through techniques like patch-clamp electrophysiology and rubidium efflux assays, provides a solid foundation for the rational design and development of novel therapeutics targeting KATP channels for cardiovascular diseases. For researchers and drug development professionals, this compound serves as a critical pharmacological tool for dissecting the roles of different KATP channel subtypes in health and disease. [1]

References

- Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators. — NextBio article - Illumina. SpringerLink.

-

Mizumura T, et al. This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. Circulation. 1995 Sep 1;92(5):1236-45. [Link]

-

Non-radioactive Rb + Efflux Assay for Screening K ATP Channel Modulators. PubMed - NIH. [Link]

-

This compound, an ATP-Sensitive Potassium Channel Opener, Mimics the Effects of Ischemic Preconditioning to Reduce Infarct Size, Adenosine Release, and Neutrophil Function in Dogs. American Heart Association Journals. [Link]

-

Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators. ResearchGate. [Link]

-

Screening for potassium channel modulators by a high through-put 86-rubidium efflux assay in a 96-well microtiter plate. PubMed. [Link]

-

This compound, an ATP-Sensitive Potassium Channel Opener, Mimics the Effects of Ischemic Preconditioning to Reduce Infarct Size, Adenosine Release, and Neutrophil Function in Dogs | Circulation. American Heart Association Journals. [Link]

-

Rubidium Efflux Assay for the Determination of Calcium Activated Potassium Channel Activity. American Center of Science and Education. [Link]

-

Potent hemodynamic effects of this compound, a new potassium channel opener, in humans. PubMed. [Link]

-

Lack of anti-ischemic efficacy of the potassium channel opener this compound in patients with stable angina pectoris. PubMed. [Link]

-

Cardioprotective actions of potassium channel openers. PubMed - NIH. [Link]

-

Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil. PubMed. [Link]

-

Cardioprotective Actions of Potassium Channel Openers. Oxford Academic. [Link]

-

Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. PubMed. [Link]

-

The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells. The Journal of Physiology. [Link]

-

Differential roles for SUR subunits in KATP channel membrane targeting and regulation. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

Sulfonylurea Receptor 1 Subunits of ATP-Sensitive Potassium Channels and Myocardial Ischemia/Reperfusion Injury. PMC - PubMed Central. [Link]

-

The potassium channel opening drug cromakalim produces arterioselective vasodilation in the upper limbs of healthy volunteers. PMC - NIH. [Link]

-

Basal nitric oxide release differentially modulates vasodilations by pinacidil and levcromakalim in goat coronary artery. PubMed. [Link]

-

High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels. JoVE. [Link]

-

Vasodilators: Potassium Channel Openers: Anti- Hypertensive Drugs: CVS Pharmacology USMLE Step 1. YouTube. [Link]

-

A view of sur/KIR6.X, KATP channels. PubMed. [Link]

-

Potassium-Channel Openers. CV Pharmacology. [Link]

-

Dynamic duo: Kir6 and SUR in KATP channel structure and function. PMC. [Link]

-

Potassium channel openers as potential therapeutic weapons in ion channel disease. CORE. [Link]

-

Bimodal effect on pancreatic β-cells of secretory products from normal or insulin-resistant human skeletal muscle. PubMed. [Link]

-

Potassium channel openers act through an activation of ATP-sensitive K+ channels in guinea-pig cardiac myocytes. PubMed. [Link]

-

SURI and Kir6.1 subunits of K(ATP)-channels are co-localized in retinal glial (Müller) cells. NeuroReport. [Link]

-

Class III Antiarrhythmics (Potassium Channel Blockers). CV Pharmacology. [Link]

-

Pharmacology of the potassium channel openers. PubMed. [Link]

-

The Potassium Channel Opening Drug Cromakalim Produces Arterioselective Vasodilation in the Upper Limbs of Healthy Volunteers. PubMed. [Link]

-

Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance. MDPI. [Link]

-

Mechanism by which hypokalemia reduces insulin secretion. Biology Stack Exchange. [Link]

-

The role of ion channels in insulin secretion. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Cardioprotective actions of potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators. — NextBio article [accounts.public.ce.basespace.illumina.com]

- 6. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential roles for SUR subunits in KATP channel membrane targeting and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A view of sur/KIR6.X, KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfonylurea Receptor 1 Subunits of ATP-Sensitive Potassium Channels and Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ahajournals.org [ahajournals.org]

- 14. Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of ion channels in insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biology.stackexchange.com [biology.stackexchange.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. Potassium channel openers act through an activation of ATP-sensitive K+ channels in guinea-pig cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Screening for potassium channel modulators by a high through-put 86-rubidium efflux assay in a 96-well microtiter plate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. acseusa.org [acseusa.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Potent hemodynamic effects of this compound, a new potassium channel opener, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Lack of anti-ischemic efficacy of the potassium channel opener this compound in patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

Bimakalim: An In-depth Technical Guide to a Potent ATP-Sensitive Potassium Channel Opener

Abstract

This technical guide provides a comprehensive overview of Bimakalim (formerly EMD 52692), a potent ATP-sensitive potassium (KATP) channel opener of the benzopyran class. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles of this compound, its detailed pharmacological effects, and robust, field-proven experimental protocols for its characterization. We will explore its interaction with the KATP channel complex, its profound impact on cellular electrophysiology and vascular tone, and its significant therapeutic potential, particularly in the context of cardiovascular disease. This guide emphasizes the causality behind experimental design and provides the necessary technical detail to empower researchers to confidently investigate and utilize this compound in their own studies.

Introduction: The Central Role of ATP-Sensitive Potassium Channels

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical activity.[1][2] These channels are hetero-octameric complexes, comprising four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[2] The specific combination of Kir6.x (Kir6.1 or Kir6.2) and SUR (SUR1, SUR2A, or SUR2B) isoforms confers tissue-specific physiological and pharmacological properties.[3]

Under normal physiological conditions, with high intracellular ATP levels, KATP channels are predominantly closed. However, during periods of metabolic stress, such as ischemia, the intracellular ATP/ADP ratio falls. This decrease in ATP relieves the tonic inhibition of the Kir6.x subunit, while MgADP binding to the SUR subunit promotes channel opening.[1] The resulting efflux of potassium ions leads to membrane hyperpolarization, which has profound physiological consequences depending on the cell type:

-

In vascular smooth muscle cells: Hyperpolarization closes voltage-gated Ca²⁺ channels, reducing intracellular Ca²⁺ concentration and leading to vasodilation.[4]

-

In cardiomyocytes: Hyperpolarization shortens the action potential duration (APD), which reduces Ca²⁺ influx during the plateau phase, thereby conserving energy and protecting the heart from calcium overload during ischemic events.[5][6]

-

In pancreatic β-cells: Channel opening prevents the depolarization necessary for insulin secretion.

Potassium Channel Openers (KCOs) are a class of pharmacological agents that promote the open state of KATP channels, effectively mimicking a state of metabolic stress. This compound is a highly potent member of this class, demonstrating significant promise in preclinical and clinical investigations for its cardiovascular effects.

Figure 1: Logical relationship of the KATP channel subunits and their regulation by intracellular nucleotides.

This compound: Chemical Properties and Mechanism of Action

This compound, with the chemical name 2,2-dimethyl-4-(2-oxo-1-pyridinyl)chromene-6-carbonitrile, is a member of the benzopyran chemical family.

-

Chemical Formula: C₁₇H₁₄N₂O₂

-

Molar Mass: 278.31 g/mol

-

CAS Number: 117545-11-6

Interaction with the KATP Channel Complex

The primary molecular target of this compound is the SUR subunit of the KATP channel. While direct structural data for this compound is limited, cryo-electron microscopy studies of other KCOs, including the benzopyran levcromakalim, provide a robust model for its mechanism.[7]

KCOs bind to a pocket within the transmembrane domains (TMDs) of the SUR subunit.[7] This binding event is critically dependent on the presence of Mg-nucleotides (ATP or ADP), which induce a conformational change in the SUR's nucleotide-binding domains (NBDs), bringing them into a dimerized state. This NBD dimerization alters the conformation of the TMDs, creating a favorable binding site for the KCO. In turn, the binding of the KCO stabilizes this "active" conformation of SUR, which allosterically promotes the opening of the associated Kir6.x pore.[4][7] This mechanism explains the synergistic effect observed between KCOs and Mg-nucleotides in activating the channel.

Downstream Cellular Signaling

The activation of KATP channels by this compound initiates a cascade of events that underpin its cardioprotective and vasodilatory effects.

Figure 2: Signaling pathway of this compound's action in cardiomyocytes and vascular smooth muscle cells.

The cardioprotective effects, particularly the phenomenon of mimicking ischemic preconditioning, involve more complex signaling. Activation of KATP channels is linked to the activation of Protein Kinase C (PKC) and AMP-activated protein kinase (AMPK), key mediators of cellular protection against ischemic stress.[8][9] Opening of mitochondrial KATP channels, a distinct population from those on the sarcolemma, is also believed to be a critical component of cardioprotection by preserving mitochondrial function and reducing the generation of reactive oxygen species (ROS).[5][6][10]

Pharmacological Profile and Quantitative Data

This compound is a potent KCO with demonstrable effects across multiple experimental systems. Its activity is characterized by significant vasodilation and cardioprotection.

Electrophysiological Effects

This compound shortens the action potential duration (APD) in a concentration-dependent manner. This effect shows some tissue and species specificity.

| Parameter | Human Atrium | Human Ventricle | Guinea Pig Atrium | Guinea Pig Ventricle | Reference |

| EC₅₀ for APD₉₀ Shortening (µM) | 0.54 | 2.74 | 8.55 | 0.89 | [5] |

| Comparative EC₅₀ (Nicorandil, µM) | 210 | - | - | - | [5] |

Table 1: Comparative Potency of this compound on Action Potential Duration. Data shows this compound is approximately 500-fold more potent than nicorandil in human atrial tissue.

Hemodynamic and Vasodilatory Effects

In humans, single oral doses of this compound induce potent hemodynamic changes consistent with vasodilation.

| Dose (oral) | Change in LVEF | Change in Stroke Volume | Change in Total Peripheral Resistance | Change in Heart Rate | Reference |

| 0.25 - 1 mg | Significant ↑ (p=0.0003) | Significant ↑ (p=0.03) | Significant ↓ (p=0.002) | Dose-dependent ↑ | [7][11] |

Table 2: Hemodynamic Effects of this compound in Healthy Human Volunteers. LVEF: Left Ventricular Ejection Fraction.

A known side effect related to its potent vasodilatory action is headache.[7] Interestingly, in some clinical settings with patients with stable angina, high doses of this compound did not produce anti-ischemic benefits, likely due to a reflex tachycardia that increased myocardial oxygen consumption.

Cardioprotective Effects (Infarct Size Reduction)

This compound robustly mimics the protective effects of ischemic preconditioning, significantly reducing myocardial infarct size in animal models of ischemia-reperfusion injury.

| Animal Model | Dosing Regimen | Infarct Size (% of Area at Risk) | Control Infarct Size | Reference |

| Dog | 0.1, 0.3, or 3.0 µ g/min (intracoronary) | 12.6-14.5% | 27.2% | [12] |

| Dog | 1 µg/kg bolus + 0.05 µg/kg/min (IV) | 9.8% | 28.6% | [4] |

| Pig | 3 µg/kg bolus + 0.1 µg/kg/min (IV, pre-ischemia) | 22.4% | 60.4% | [13] |

Table 3: Cardioprotective Efficacy of this compound in Animal Models. The protective effect is consistently observed when the drug is administered before or during the ischemic insult.

Notably, the cardioprotective effect is independent of hemodynamic changes and can be blocked by the KATP channel antagonist glibenclamide, confirming the mechanism of action.[13][14] this compound has also been shown to have approximately 10-fold greater affinity for coronary vascular KATP channels than for myocardial KATP channels in dogs, suggesting a degree of selectivity.[12]

Key Experimental Protocols

The following protocols provide a validated framework for characterizing the effects of this compound. They are designed to be self-validating through the inclusion of appropriate controls, such as the KATP channel blocker glibenclamide.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for assessing the effect of this compound on KATP channel currents and action potentials in isolated cardiomyocytes.

Objective: To measure changes in whole-cell K+ currents and action potential duration in response to this compound.

Materials:

-

Isolated ventricular myocytes (e.g., from rat or guinea pig).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Pipette (Internal) Solution: (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 5 MgATP (adjust ATP concentration to study antagonism); pH 7.2 with KOH.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Glibenclamide stock solution (e.g., 10 mM in DMSO).

Procedure:

-

Cell Preparation: Isolate single ventricular myocytes using standard enzymatic digestion protocols. Allow cells to stabilize in a holding chamber.

-

Pipette Fabrication: Pull glass capillaries to achieve a tip resistance of 3-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a healthy, rod-shaped myocyte and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached configuration).

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. Allow the cell to dialyze with the pipette solution for 5-10 minutes.

-

Recording (Voltage-Clamp):

-

Hold the cell at a potential of -70 mV.

-

Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) to elicit whole-cell currents.

-

Establish a stable baseline recording in the external solution.

-

Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 0.1 - 10 µM). Record the change in outward current.

-

Causality Check: Co-perfuse with this compound and an excess of glibenclamide (e.g., 10 µM) to confirm that the current increase is blocked.

-

-

Recording (Current-Clamp):

-

Switch to current-clamp mode (I=0) to record spontaneous action potentials or elicit them with brief current injections.

-

Record baseline action potentials.

-

Perfuse with this compound and record the shortening of the action potential duration (e.g., at 90% repolarization, APD₉₀).

-

Confirm the effect is reversible by washing out the drug.

-

Figure 3: Experimental workflow for whole-cell patch-clamp analysis of this compound.

Protocol 2: Ex Vivo Wire Myography

This protocol assesses the vasodilatory properties of this compound on isolated small arteries.

Objective: To construct a concentration-response curve for this compound-induced vasodilation.

Materials:

-

Wire myograph system with a data acquisition unit.

-

Small resistance arteries (e.g., mesenteric or coronary arteries from rat or rabbit).

-

Dissection microscope and tools.

-

Tungsten wire (25-40 µm diameter).

-

Physiological Salt Solution (PSS): (in mM) 119 NaCl, 4.7 KCl, 1.17 MgSO₄, 25 NaHCO₃, 1.18 KH₂PO₄, 2.5 CaCl₂, 5.5 Glucose, 0.026 EDTA. Aerated with 95% O₂ / 5% CO₂.

-

High Potassium Solution (KPSS): PSS with equimolar substitution of NaCl with KCl to achieve ~60 mM K⁺.

-

Vasoconstrictor (e.g., Phenylephrine or U-46619).

-

This compound and Glibenclamide stock solutions.

Procedure:

-

Vessel Dissection and Mounting:

-

Isolate a segment of the artery (approx. 2 mm in length) in ice-cold PSS.

-

Carefully clean away adhering connective and adipose tissue under a microscope.

-

Thread two tungsten wires through the lumen of the vessel segment and mount it on the myograph jaws within the chamber filled with 37°C aerated PSS.

-

-

Normalization and Equilibration:

-

Gradually stretch the vessel to its optimal resting tension (determined via a standardized normalization procedure) to ensure maximal and reproducible responses.

-

Allow the vessel to equilibrate for at least 30-60 minutes, with PSS changes every 15 minutes.

-

-

Viability and Endothelial Integrity Check:

-

Contract the vessel with KPSS to confirm viability.

-

After washout and return to baseline, pre-contract the vessel with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine to ~80% of max).

-

Once the contraction is stable, add acetylcholine (e.g., 1 µM) to confirm endothelial integrity (relaxation indicates a healthy endothelium).

-

-

Concentration-Response Curve Generation:

-

Wash out the acetylcholine and allow the vessel to return to baseline.

-

Pre-contract the vessel again with the same concentration of vasoconstrictor.

-

Once a stable plateau is reached, add cumulative concentrations of this compound to the bath (e.g., from 1 nM to 10 µM), allowing the relaxation to stabilize at each concentration.

-

Record the percentage of relaxation relative to the pre-contracted tone.

-

-

Self-Validation:

-

In a separate set of experiments, incubate a pre-contracted vessel with glibenclamide (e.g., 10 µM) for 20-30 minutes before generating the this compound concentration-response curve. A rightward shift in the curve will confirm the KATP channel-mediated mechanism.

-

Chemical Synthesis Outline

This compound can be synthesized from 3-acetyl-4-hydroxybenzonitrile.[15]

Figure 4: Simplified chemical synthesis pathway for this compound.

-

Cyclization: 3-acetyl-4-hydroxybenzonitrile (I) is cyclized with acetone using pyrrolidine as a catalyst to form the chromanone derivative (II).

-

Reduction: The ketone in compound (II) is reduced using sodium borohydride (NaBH₄) to the corresponding alcohol (III).

-

Dehydration: The alcohol (III) is dehydrated using p-toluenesulfonic acid (p-TSA) to yield the benzopyran (IV).

-

Epoxidation: The double bond in the benzopyran (IV) is treated with m-chloroperbenzoic acid (MCPBA) to form the epoxide (V).

-

Condensation: The epoxide (V) is condensed with pyridin-2(1H)-one (VI) to yield the trans-hydroxy intermediate (VII).

-

Final Dehydration: The intermediate (VII) is dehydrated using a base like sodium hydroxide (NaOH) to yield the final product, this compound.[15]

Conclusion and Future Directions

This compound stands out as a potent and well-characterized ATP-sensitive potassium channel opener. Its robust vasodilatory and cardioprotective properties, demonstrated across a range of in vitro and in vivo models, underscore its potential as both a valuable research tool and a therapeutic candidate. The detailed mechanistic understanding of its interaction with the SUR subunit provides a solid foundation for structure-activity relationship studies and the design of next-generation KCOs with improved tissue selectivity and pharmacokinetic profiles.

For researchers, this compound serves as an exemplary pharmacological tool to probe the multifaceted roles of KATP channels in physiology and pathophysiology. The protocols outlined in this guide provide a validated starting point for investigating its effects on cellular electrophysiology, vascular reactivity, and ischemic injury. Future research should aim to further delineate the specific signaling pathways downstream of mitochondrial KATP channel activation by this compound and to explore its potential applications beyond cardiovascular disease, such as in neurological disorders or as a component of organ preservation solutions. The continued exploration of compounds like this compound will undoubtedly deepen our understanding of cellular metabolic sensing and open new avenues for therapeutic intervention.

References

-

Grover, G. J., Dzwonczyk, S., Sleph, P. G., & Sargent, C. A. (1994). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. Circulation, 89(4), 1769–1775. [Link]

-

Ding, Y., Wang, W., & Chen, J. (2022). Mechanistic insights on KATP channel regulation from cryo-EM structures. The Journal of general physiology, 154(11), e202213160. [Link]

-

Ren, J., Wu, S., & Chen, J. (2010). KATP channels mediate the antihypertrophic effects afforded by κ-opioid receptor stimulation in neonatal rat ventricular myocytes. Experimental and therapeutic medicine, 1(5), 841–847. [Link]

-

Rouet, R., Picard, S., Criniti, A., Monti, F., Dawodu, A. A., Ruvolo, G., La Francesca, S., Macrina, F., Tonelli, E., Ducouret, P., & Puddu, P. E. (1999). Effects of this compound on human cardiac action potentials: comparison with guinea pig and nicorandil and use-dependent study. Journal of cardiovascular pharmacology, 33(2), 255–263. [Link]

-

Wang, W., & Chen, J. (2022). Structural insights into the mechanism of pancreatic KATP channel regulation by nucleotides. Nature communications, 13(1), 2764. [Link]

-

Testai, L., & Calderone, V. (2017). KATP channels and cardioprotection. Current medicinal chemistry, 24(28), 3048–3066. [Link]

-

Huang, C., Zhang, Y., & Li, G. (2021). Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases. Frontiers in cardiovascular medicine, 8, 786013. [Link]

-

Mannhold R. (2004). KATP channel openers: structure-activity relationships and therapeutic potential. Medicinal research reviews, 24(2), 213–268. [Link]

-

Mizumura, T., Nithipatikom, K., & Gross, G. J. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. Circulation, 92(5), 1236–1245. [Link]

-

Sassen, L. M., Duncker, D. J., Gho, B. C., & Verdouw, P. D. (1994). Effect of this compound (EMD 52692), an opener of ATP sensitive potassium channels, on infarct size, coronary blood flow, regional wall function, and oxygen consumption in swine. Cardiovascular research, 28(6), 874–881. [Link]

-

De Korte, T., Schou, K. B., & Jansen-Olesen, I. (2018). Differential roles for SUR subunits in KATP channel membrane targeting and regulation. The Journal of general physiology, 150(7), 939–954. [Link]

-

REPROCELL. (2023). Wire myography: the ultimate guide (protocol included). [Link]

-

Martin, G. M., Li, N., & Wu, J. (2017). Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. eLife, 6, e29486. [Link]

-

Foster, M. N., Coetzee, W. A., & Quayle, J. M. (2010). KATP channels in the cardiovascular system. Physiological reviews, 90(3), 1011–1069. [Link]

-

Kaufmann, A. K. (2020). Whole Cell Patch Clamp Protocol. protocols.io. [Link]

-

Scintica. A versatile tool for in vitro vascular research. [Link]

-

Creative Bioarray. (2020). Patch-Clamp Recording Protocol. [Link]

-

Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]

-

Bienengraeber, M., & Klocker, N. (2006). SUR, ABC Proteins Targeted by KATP Channel Openers. Current pharmaceutical design, 12(4), 473–482. [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

-

UCL. (n.d.). patch-clamp-protocol-final.pdf. [Link]

-

DrugFuture. (n.d.). This compound, SR-44866, EMD-52692. [Link]

-

Li, N., Wu, J. X., & Ding, D. (2018). Ligand binding and conformational changes of SUR1 subunit in pancreatic ATP-sensitive potassium channels. Protein & cell, 9(5), 465–478. [Link]

-

Ding, Y., Wang, W., & Chen, J. (2022). Structural identification of vasodilator binding sites on the SUR2 subunit. Nature communications, 13(1), 2636. [Link]

-

Sharif, S., Gupta, H., & Khan, M. S. (1995). Potent hemodynamic effects of this compound, a new potassium channel opener, in humans. Journal of cardiovascular pharmacology, 25(4), 540–544. [Link]

-

Sassen, L. M., Duncker, D. J., & Verdouw, P. D. (1992). Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil. Cardiovascular drugs and therapy, 6(4), 409–417. [Link]

-

del Campo, L., & Briones, A. M. (2015). Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries. Methods in molecular biology (Clifton, N.J.), 1339, 261–274. [Link]

-

Sassen, L. M., Gho, B. C., & Verdouw, P. D. (1993). Involvement of ATP-sensitive potassium channels in preconditioning protection. Journal of cardiovascular pharmacology, 22 Suppl 4, S22–S28. [Link]

-

Seino, S. (2012). ATP-sensitive potassium channels: a model of heteromultimeric potassium channel/transporter assemblies. Annual review of physiology, 74, 337–362. [Link]

Sources

- 1. Structural insights into the mechanism of pancreatic KATP channel regulation by nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential roles for SUR subunits in KATP channel membrane targeting and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases [frontiersin.org]

- 7. rupress.org [rupress.org]

- 8. KATP channels and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KATP Channels in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KATP channels mediate the antihypertrophic effects afforded by κ-opioid receptor stimulation in neonatal rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent hemodynamic effects of this compound, a new potassium channel opener, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of K channel openers on skeletal muscle KATP channels. Interactions with nucleotides and protons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Photo-Switchable Sulfonylureas Binding to ATP-Sensitive Potassium Channel Reveal the Mechanism of Light-Controlled Insulin Release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, SR-44866, EMD-52692-药物合成数据库 [drugfuture.com]

An In-depth Technical Guide to the Pharmacological Properties of Bimakalim

Executive Summary

Bimakalim is a potent and selective ATP-sensitive potassium (K-ATP) channel opener belonging to the benzopyran chemical class.[1] Its primary pharmacological action is the induction of cellular membrane hyperpolarization, leading to significant vasodilation and cardioprotective effects.[2][3] Extensive preclinical research has demonstrated its ability to mimic the profound protective effects of ischemic preconditioning, markedly reducing myocardial infarct size in animal models of ischemia-reperfusion injury.[4][5] While its potent hemodynamic effects have been confirmed in humans, its therapeutic application has been nuanced by observations of reflex tachycardia and limited anti-anginal efficacy in certain clinical settings.[6][7] This guide provides a comprehensive technical overview of this compound's mechanism of action, pharmacodynamic and pharmacokinetic properties, key experimental validation protocols, and the structure-activity relationships that define its class.

Core Mechanism of Action: K-ATP Channel Activation

The pharmacological effects of this compound are fundamentally rooted in its interaction with ATP-sensitive potassium (K-ATP) channels. These channels are crucial metabolic sensors in various cell types, coupling the cell's energetic state (as reflected by intracellular ATP/ADP ratios) to its membrane potential.

In vascular smooth muscle and cardiac myocytes, K-ATP channels are hetero-octameric protein complexes composed of inwardly rectifying potassium channel (Kir6.x) subunits, which form the ion-conducting pore, and sulfonylurea receptor (SURx) subunits, which confer regulatory properties and serve as the binding site for channel openers and blockers.[8]

This compound selectively binds to the SUR subunit, inducing a conformational change that increases the channel's open probability.[8] This action leads to a cascade of events:

-

Potassium Efflux: The opening of K-ATP channels allows potassium ions (K+) to flow out of the cell, down their electrochemical gradient.

-

Membrane Hyperpolarization: The loss of positive charge makes the cell's resting membrane potential more negative (hyperpolarization).

-

Inhibition of Voltage-Gated Calcium Channels: Hyperpolarization decreases the likelihood of voltage-gated L-type calcium channels (VGCCs) opening in response to depolarizing stimuli.

-

Reduced Intracellular Calcium: The reduced influx of calcium (Ca2+) leads to a lower cytosolic calcium concentration.

-

Physiological Response: In vascular smooth muscle, lower intracellular Ca2+ prevents the activation of myosin light-chain kinase, resulting in muscle relaxation and vasodilation.[9] In cardiomyocytes, the effects are more complex, contributing to a shortened action potential duration and a state of metabolic preservation that underlies its cardioprotective effects.[10]

Caption: this compound's signaling pathway from K-ATP channel activation to vasodilation.

Pharmacodynamic Profile

This compound exhibits a potent and diverse range of physiological effects, primarily centered on the cardiovascular system.

Hemodynamic and Vasodilatory Effects

This compound is a powerful arterial vasodilator, demonstrating significant relaxant effects on human coronary and mammary arteries.[1][11] This vasodilation leads to a reduction in systemic vascular resistance.[7]

Clinical studies in healthy volunteers have quantified its hemodynamic impact. Oral administration of this compound results in a dose-dependent increase in heart rate (HR) and significant decreases in total peripheral resistance (TPR).[7] Interestingly, at the doses studied, systolic and diastolic blood pressure (SBP, DBP) did not significantly change, likely due to a compensatory increase in heart rate and stroke volume (SV).[6][7]

Table 1: Hemodynamic Effects of Oral this compound in Healthy Volunteers [7]

| Parameter | Placebo (Change from Baseline) | This compound 1 mg (Change from Baseline) | P-value |

|---|---|---|---|

| Heart Rate (bpm) | +2 ± 2 | +19 ± 3 | <0.0001 |

| LVEF (%) | +0.2 ± 1.1 | +7.5 ± 1.3 | 0.0003 |

| Stroke Volume (mL) | +1 ± 4 | +11 ± 6 | 0.03 |

| Total Peripheral Resistance (dyn·s·cm⁻⁵) | -39 ± 98 | -375 ± 85 | 0.002 |

Data adapted from a randomized, double-blind, cross-over study. Values represent mean ± SEM.

Cardioprotective and Anti-Ischemic Properties

A hallmark of this compound's pharmacology is its ability to mimic ischemic preconditioning—a phenomenon where brief, non-lethal episodes of ischemia protect the heart from a subsequent, more prolonged ischemic insult.[4]

-

Infarct Size Reduction: In canine models of myocardial infarction (60-minute coronary artery occlusion followed by reperfusion), pretreatment with this compound significantly reduces infarct size to an extent nearly identical to that of ischemic preconditioning.[4] This effect is observed even when the drug is administered only during the initial 10 minutes of ischemia.[10]

-

Neutrophil Function: Ischemia-reperfusion injury is exacerbated by the infiltration of neutrophils. This compound has been shown to reduce the accumulation of neutrophils in the at-risk myocardial tissue, as measured by decreased myeloperoxidase (MPO) activity.[4][5] This effect contributes to the overall reduction in tissue damage.

-

Electrophysiological Effects: this compound preferentially targets vascular K-ATP channels over those in myocytes.[10] However, during ischemia, it accelerates the shortening of the myocyte action potential duration.[10] This is considered a cardioprotective mechanism, as it reduces calcium influx during each heartbeat, thereby conserving ATP and lessening the metabolic stress on the ischemic cell.

Table 2: Myocardial vs. Vascular K-ATP Channel Selectivity [10]

| Channel Location | ED₅₀ (Intracoronary Infusion) |

|---|---|

| Coronary Vasculature (Flow Increase) | ~0.3 µ g/min |

| Myocyte (Action Potential Shortening) | ~3.0 µ g/min |

Data from a canine model, highlighting an approximate 10-fold greater affinity for vascular channels.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) data for this compound is not extensively published.[12][13] However, clinical and preclinical studies provide some key insights:

-

Absorption: this compound is orally active, as demonstrated in human clinical trials where single oral doses of 0.25-1 mg produced significant hemodynamic effects.[7] Intravenous administration has been used in animal models to achieve precise and rapid systemic concentrations.[4]

-

Distribution, Metabolism, and Excretion: Specific details regarding plasma protein binding, volume of distribution, metabolic pathways (e.g., cytochrome P450 involvement), and routes of elimination have not been fully characterized in the available literature. Further research is required to delineate the complete pharmacokinetic profile.

Structure-Activity Relationship (SAR)

This compound is a benzopyranylcyanoguanidine. SAR studies on this class of K-ATP channel openers have revealed key structural features essential for activity and selectivity:[3][14]

-

Benzopyran Core: While the benzopyran ring is a common scaffold in potent K-ATP openers, it is not considered mandatory for activity. Simpler acyclic analogs have been developed that retain potency, suggesting the core serves primarily as a scaffold to orient key functional groups.[15]

-

C6-Position: The presence of an electron-withdrawing group (like the nitrile in this compound) at the C6 position of the benzopyran ring is crucial for potent anti-ischemic activity.[14]

-

C2 and C4 Positions: A gem-dimethyl group at the C2 position and a stereochemically defined sp3-hybridized carbon at C4 are also considered important for optimal interaction with the channel.[14]

-

Side Chain: The cyanoguanidine moiety is a key pharmacophore but can be successfully replaced by other hydrogen-bond donors, such as a urea group, without loss of activity.[14]

Importantly, research supports the hypothesis that the SAR for anti-ischemic (myocardial) effects and vasorelaxant (smooth muscle) effects are distinct, allowing for the potential development of more cardioselective compounds.[14][15]

Key Experimental Protocols

In Vivo Assessment of Cardioprotection (Canine Model)

This protocol is a self-validating system designed to rigorously assess the infarct-sparing effects of a compound like this compound against appropriate controls.

Objective: To determine if this compound reduces myocardial infarct size following a controlled ischemia-reperfusion event.

Methodology:

-

Animal Preparation: Barbital-anesthetized dogs are surgically prepared. This involves a thoracotomy to expose the heart, cannulation of the left anterior descending (LAD) coronary artery for drug infusion, and placement of catheters for hemodynamic monitoring (blood pressure, heart rate) and blood sampling.

-

Experimental Groups: Animals are randomized into multiple groups:

-

Control Group: Receives vehicle (e.g., saline) infusion. This group establishes the baseline infarct size for the given ischemic duration.

-

Ischemic Preconditioning (IPC) Group: Subjected to a brief period of LAD occlusion (e.g., 5 min) followed by a short reperfusion period (e.g., 10 min) before the main ischemic event. This serves as the positive control for maximal endogenous cardioprotection.

-

This compound Pre-treatment Group: Receives an intravenous infusion of this compound (e.g., 1 µg/kg bolus followed by 0.05 µg/kg/min) starting 15 minutes before the main ischemic event.[4]

-

-

Ischemia-Reperfusion Protocol: All groups (except for the brief IPC stimulus) are subjected to a prolonged LAD occlusion (e.g., 60 minutes). The occlusion is then released, and the myocardium is reperfused for several hours (e.g., 3-4 hours).

-

Endpoint Analysis:

-

Area at Risk (AAR) and Infarct Size (IS) Measurement: At the end of reperfusion, the LAD is re-occluded, and a dye (e.g., Evans blue) is injected intravenously to delineate the AAR (the tissue downstream of the occlusion, which appears pale). The heart is then excised, sliced, and incubated in triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted tissue remains pale. The IS is expressed as a percentage of the AAR (IS/AAR).

-

Myeloperoxidase (MPO) Activity: Myocardial tissue samples are taken from the AAR to quantify MPO activity, which serves as a biochemical marker for neutrophil infiltration.[4]

-

Hemodynamic Monitoring: Systemic hemodynamics are monitored throughout the experiment to ensure that the cardioprotective effects are not merely a consequence of reduced cardiac workload.

-

Caption: Experimental workflow for assessing this compound's cardioprotective effects.

Therapeutic Potential and Clinical Context

The potent vasodilator and cardioprotective properties of this compound in preclinical models suggested significant therapeutic potential for cardiovascular diseases.[2][3]

-

Potential Applications: Based on its mechanism, this compound was investigated for conditions like hypertension and angina pectoris, where vasodilation and improved myocardial perfusion are desired. Its ability to reduce infarct size also pointed towards a role in managing acute myocardial infarction.

-

Clinical Trial Findings: Human studies confirmed its potent vasodilatory action.[7] However, in patients with stable, exercise-induced angina, this compound failed to demonstrate anti-ischemic benefits.[6] High doses caused significant vasodilation but also triggered a reflex sympathetic activation, leading to an increase in heart rate and myocardial oxygen consumption, which may have counteracted any beneficial effects on coronary blood flow.[6] Low doses had no significant effect on hemodynamics or ischemic parameters.[6]

-

Adverse Effects: The primary adverse effect noted in human trials was vasodilatory headache, which is consistent with its mechanism of action.[7] At high, pro-arrhythmic doses in animal studies, it was shown to increase the incidence of ventricular fibrillation during ischemia.[10]

Conclusion

This compound is a pharmacologically significant molecule that has served as a valuable tool for understanding the role of K-ATP channels in cardiovascular physiology. Its powerful ability to induce vasodilation and mimic ischemic preconditioning underscores the therapeutic potential of targeting this channel. While its clinical development for angina was not successful, likely due to confounding hemodynamic reflexes, the insights gained from studying this compound and related benzopyran compounds continue to inform the development of next-generation, potentially more cardioselective K-ATP channel openers.[6][14] It remains a benchmark compound for researchers investigating myocardial protection and the intricate signaling pathways governed by cellular metabolic state.

References

-

Grover, G. J., Dzwonczyk, S., et al. (1995). Cardioselective antiischemic ATP-sensitive potassium channel openers. 2. Structure-activity studies on benzopyranylcyanoguanidines: modification of the benzopyran ring. Journal of Medicinal Chemistry. Available at: [Link]

-

Atwal, K. S., Grover, G. J., et al. (1995). Cardioselective Antiischemic ATP-sensitive Potassium Channel Openers. 4. Structure-activity Studies on Benzopyranylcyanoguanidines: Replacement of the Benzopyran Portion. Journal of Medicinal Chemistry. Available at: [Link]

-

Wichert, A. P., et al. (1998). Lack of anti-ischemic efficacy of the potassium channel opener this compound in patients with stable angina pectoris. Journal of Cardiovascular Pharmacology. Available at: [Link]

-

Kaur, R., & Kumar, B. (2020). Benzopyran Derivatives as Cardio-selective ATP-sensitive Potassium Channel Openers: A Review. ResearchGate. Available at: [Link]

-

Hoeffner, U., & Quast, U. (1992). Relaxation of human coronary artery and arteria mammaria by K(+)-channel openers. Journal of Cardiovascular Pharmacology. Available at: [Link]

-

Kaur, R., & Kumar, B. (2020). Benzopyran derivatives as cardio-selective ATP-sensitive potassium channel openers: a review. Medicinal Chemistry Research. Available at: [Link]

-

Abdel-Hadi, M., et al. (1994). Potent hemodynamic effects of this compound, a new potassium channel opener, in humans. Cardiovascular Drugs and Therapy. Available at: [Link]

-

Wikipedia. (n.d.). Vasodilation. Wikipedia. Available at: [Link]

-

Derst, C., et al. (2000). Synthesis and characterization of a novel tritiated KATP channel opener with a benzopyran structure. British Journal of Pharmacology. Available at: [Link]

-

Mizumura, T., Nithipatikom, K., & Gross, G. J. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. Circulation. Available at: [Link]

-

Van der Giessen, W. J., et al. (1992). Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil. Cardiovascular Drugs and Therapy. Available at: [Link]

-

Yao, Z., & Gross, G. J. (1994). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. Circulation. Available at: [Link]

-

Ninja Nerd. (2025). 11. Vasodilators: Potassium Channel Openers: Anti- Hypertensive Drugs: CVS Pharmacology USMLE Step 1. YouTube. Available at: [Link]

-

Alila Medical Media. (2022). Pharmacokinetics part 1: Overview, Absorption and Bioavailability, Animation. YouTube. Available at: [Link]

-

Chem Help ASAP. (2019). ADME & pharmacokinetics. YouTube. Available at: [Link]

Sources

- 1. Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzopyran derivatives as cardio-selective ATP-sensitive potassium channel openers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Lack of anti-ischemic efficacy of the potassium channel opener this compound in patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent hemodynamic effects of this compound, a new potassium channel opener, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of a novel tritiated KATP channel opener with a benzopyran structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vasodilation - Wikipedia [en.wikipedia.org]

- 10. Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relaxation of human coronary artery and arteria mammaria by K(+)-channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Cardioselective antiischemic ATP-sensitive potassium channel openers. 2. Structure-activity studies on benzopyranylcyanoguanidines: modification of the benzopyran ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cardioselective antiischemic ATP-sensitive potassium channel openers. 4. Structure-activity studies on benzopyranylcyanoguanidines: replacement of the benzopyran portion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Bimakalim and Neutrophil Function in Cardiac Injury

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myocardial infarction and the subsequent ischemia-reperfusion (I/R) injury remain a leading cause of morbidity and mortality worldwide. A critical component of I/R injury is the acute inflammatory response, characterized by the massive infiltration of neutrophils into the ischemic myocardium.[1] While essential for clearing necrotic debris, excessive neutrophil activity contributes significantly to collateral tissue damage through the release of reactive oxygen species (ROS), proteolytic enzymes, and pro-inflammatory mediators.[1][2] Bimakalim, a potent ATP-sensitive potassium (KATP) channel opener, has demonstrated significant cardioprotective effects by reducing infarct size and mitigating neutrophil-mediated damage.[3][4][5] This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates neutrophil function in the context of cardiac injury, offering a framework for future research and therapeutic development. We will delve into the core signaling pathways, present detailed experimental protocols for assessing neutrophil function, and provide a rationale for experimental design rooted in scientific integrity.

The Double-Edged Sword: Neutrophils in Cardiac Ischemia-Reperfusion Injury

Following a myocardial infarction, the restoration of blood flow to the ischemic tissue is crucial for salvaging viable myocardium. However, this reperfusion paradoxically initiates a cascade of inflammatory events, exacerbating tissue damage—a phenomenon known as ischemia-reperfusion (I/R) injury. Neutrophils are primary orchestrators of this inflammatory response.[6]

Upon reperfusion, activated endothelial cells upregulate adhesion molecules, such as selectins and ICAM-1, which facilitate the tethering, rolling, and firm adhesion of circulating neutrophils.[7][8][9] Subsequently, neutrophils transmigrate into the myocardial tissue, guided by a gradient of chemoattravctants. Once at the site of injury, activated neutrophils unleash a torrent of cytotoxic agents, including:

-

Reactive Oxygen Species (ROS): Superoxide and other ROS, generated via the NADPH oxidase complex, cause direct damage to cardiomyocytes and other cellular components.[1]

-

Proteolytic Enzymes: Myeloperoxidase (MPO), elastase, and other granular enzymes degrade the extracellular matrix and contribute to tissue remodeling and dysfunction.[1][2]

-

Pro-inflammatory Mediators: The release of cytokines and chemokines further amplifies the inflammatory cascade, recruiting more immune cells to the site of injury.

Therefore, therapeutic strategies aimed at modulating neutrophil function without completely abrogating their beneficial roles hold immense promise for mitigating I/R injury and improving clinical outcomes.

This compound: A Cardioprotective KATP Channel Opener

This compound is a benzopyran derivative that belongs to the class of drugs known as potassium channel openers.[4][10] Its primary mechanism of action is the activation of ATP-sensitive potassium (KATP) channels.[11] These channels are present in the plasma membranes of various cell types, including cardiomyocytes, vascular smooth muscle cells, and neutrophils.[11][12][13]

In the context of cardiac protection, the opening of KATP channels by this compound leads to potassium efflux, resulting in hyperpolarization of the cell membrane.[14][15] This hyperpolarization is thought to be a key event in mediating the cardioprotective effects of this compound, which include a significant reduction in myocardial infarct size.[3][4][5] Studies have shown that this compound's protective effects are associated with a marked decrease in neutrophil infiltration into the ischemic myocardium, as evidenced by reduced myeloperoxidase (MPO) activity in the affected tissue.[3]

Proposed Mechanism: How this compound Modulates Neutrophil Function

While the precise signaling cascade linking KATP channel activation to altered neutrophil function is still under active investigation, a plausible mechanistic framework can be proposed based on current evidence. The opening of KATP channels in neutrophils by this compound is hypothesized to initiate a series of events that culminate in the attenuation of their pro-inflammatory activities.

Signaling Pathway Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. Role of Neutrophils in Cardiac Injury and Repair Following Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduction in myocardial infarct size by the new potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound (EMD 52692), an opener of ATP sensitive potassium channels, on infarct size, coronary blood flow, regional wall function, and oxygen consumption in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Neutrophils in Post-myocardial Infarction Inflammation: Damage vs. Resolution? [frontiersin.org]

- 7. Study Identifies Mechanisms Driving Immune Cell Recruitment During Inflammation - News Center [news.feinberg.northwestern.edu]

- 8. Regulation of Endothelial Cell Adhesion Molecule Expression by Mast Cells, Macrophages, and Neutrophils | PLOS One [journals.plos.org]

- 9. Frontiers | Neutrophil Mechanosignaling Promotes Integrin Engagement With Endothelial Cells and Motility Within Inflamed Vessels [frontiersin.org]

- 10. ATP-sensitive potassium channel openers and 2,3-dimethyl-2-butylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of ATP-sensitive potassium channels in neutrophil migration and plasma exudation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ATP-sensitive potassium channel - Wikipedia [en.wikipedia.org]

- 14. thieme-connect.com [thieme-connect.com]

- 15. KATP channels and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Vasodilatory Effects of Bimakalim

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimakalim is a potent and selective ATP-sensitive potassium (KATP) channel opener belonging to the benzopyran class of compounds. Its primary pharmacological action is arterial vasodilation, which is achieved through the hyperpolarization of vascular smooth muscle cells. This guide provides a comprehensive technical overview of the molecular mechanisms, cellular effects, and key experimental methodologies used to characterize the vasodilatory properties of this compound. By elucidating the core principles of its action and providing detailed, validated protocols, this document serves as a critical resource for researchers engaged in cardiovascular drug discovery and development.

Introduction: The Role of KATP Channel Openers in Vasodilation

Hypertension and other cardiovascular diseases are often characterized by increased peripheral vascular resistance. Vasodilator drugs, which relax the smooth muscle of blood vessels, are a cornerstone of therapy. A key target for inducing vasodilation is the ATP-sensitive potassium (KATP) channel, a crucial link between cellular metabolism and membrane excitability[1].

KATP channels are expressed in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and vascular smooth muscle[2]. In vascular smooth muscle, the opening of these channels leads to an efflux of potassium (K+) ions, causing membrane hyperpolarization[3][4]. This change in membrane potential closes voltage-gated calcium (Ca2+) channels, reducing the influx of extracellular Ca2+ and leading to smooth muscle relaxation and vasodilation[3][5]. This compound exemplifies this class of drugs, demonstrating potent arterial vasodilator effects[6].

Molecular Mechanism of Action: this compound's Interaction with the KATP Channel

The vasodilatory action of this compound originates from its specific interaction with the vascular KATP channel. This channel is a hetero-octameric complex composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits[7]. In vascular smooth muscle, the predominant isoform is composed of Kir6.1 and SUR2B subunits.

This compound, like other benzopyran KATP channel openers, accesses its binding site on the SUR2B subunit from the cytosolic side of the cell membrane[8]. Cryo-electron microscopy studies on SUR2 in complex with other specific openers have revealed a common binding pocket located within the transmembrane domain (TMD) of the SUR subunit, specifically between TMD1 and TMD2[7]. It is within this pocket, embraced by transmembrane helices 10, 11, 12, 14, and 17, that this compound is believed to bind[7].

This binding event, which requires the presence of ATP, allosterically modulates the channel complex, increasing its open probability[2][9]. This action counteracts the inhibitory effect of intracellular ATP, which normally keeps the channel closed under conditions of high cellular energy.

Caption: Cellular cascade of this compound-induced vasodilation.

Pharmacological Characterization: Experimental Protocols

The vasodilatory effects of this compound can be rigorously assessed using a combination of in vitro, ex vivo, and in vivo experimental models.

In Vitro/Ex Vivo Assessment: Isolated Aortic Ring Tension Assay

This assay is a gold standard for quantifying the direct vasodilatory effect of a compound on vascular tissue. It measures changes in the isometric tension of isolated arterial rings.

Detailed Protocol:

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) and perform a thoracotomy.

-

Carefully dissect the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose).

-

Under a dissecting microscope, remove adherent connective and adipose tissue.

-

Cut the aorta into rings of approximately 2-4 mm in width.[10] The endothelium can be mechanically removed by gently rubbing the lumen with a fine wire if endothelium-independent effects are to be studied exclusively.

-

-

Mounting and Equilibration:

-

Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[10]

-

Connect the upper hook to an isometric force transducer linked to a data acquisition system.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, replacing the buffer every 15-20 minutes.

-

-

Experimental Procedure:

-

After equilibration, induce a stable contraction with a vasoconstrictor agent, such as Phenylephrine (PE, typically 1 µM) or KCl (e.g., 60 mM).

-

Once the contraction reaches a stable plateau, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration until a maximal effect is observed or the concentration range of interest is covered.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) values.

-

Data Presentation:

| Compound | Agonist | EC50 (pEC50) | Emax (%) | Reference |

| Benzopyran X | Phenylephrine | ~100 nM (7.0) | ~95% | [11] |

| Benzopyran Y | Phenylephrine | ~500 nM (6.3) | ~98% | [11] |

| This compound (Representative) | Phenylephrine | 43 nM (7.37) | ~100% | [11] |

Note: The pEC50 is the negative logarithm of the EC50 value in Molar. Data are representative based on published values for benzopyrans.

Sources

- 1. Structural insights into the mechanism of pancreatic KATP channel regulation by nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of K channel openers on skeletal muscle KATP channels. Interactions with nucleotides and protons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium channel activation in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Do the K+ channel openers relax smooth muscle by opening K+ channels? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural identification of vasodilator binding sites on the SUR2 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KATP channel openers of the benzopyran type reach their binding site via the cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potassium channel openers require ATP to bind to and act through sulfonylurea receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reprocell.com [reprocell.com]

- 11. Relaxant activity in rat aorta and trachea, conversion to a muscarinic receptor antagonist and structure-activity relationships of new K(ATP) activating 6-varied benzopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

Bimakalim and the Adenosine Paradox: Dissecting the Impact of K-ATP Channel Opening on Adenosine Release During Myocardial Reperfusion

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Myocardial ischemia-reperfusion (I/R) injury remains a critical challenge in cardiovascular medicine. Endogenous protective pathways, such as those involving adenosine and ATP-sensitive potassium (K-ATP) channels, offer promising therapeutic targets. Bimakalim, a potent K-ATP channel opener, has demonstrated significant cardioprotective effects in preclinical models, reducing infarct size and myocardial stunning. A central question, however, is its relationship with adenosine, a key signaling molecule in cardioprotection. While the canonical model of ischemic preconditioning places adenosine upstream of K-ATP channel activation, evidence from studies with this compound challenges this linear pathway. This technical guide provides an in-depth analysis of the complex interplay between this compound and adenosine release during reperfusion. We will dissect the conflicting evidence, propose alternative mechanistic hypotheses, and provide detailed experimental protocols for researchers seeking to investigate this intricate signaling nexus. This document is intended to serve as a comprehensive resource for scientists in the field, fostering a deeper understanding of K-ATP channel pharmacology and its implications for developing novel cardioprotective therapies.

Part 1: The Landscape of Cardioprotection in Ischemia-Reperfusion

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. This process is characterized by mitochondrial dysfunction, calcium overload, excessive production of reactive oxygen species (ROS), and a robust inflammatory response. Nature, however, has evolved intrinsic protective mechanisms.

Adenosine: The Endogenous Guardian

During metabolic stress and hypoxia, the breakdown of adenosine triphosphate (ATP) leads to an accumulation of adenosine in the interstitial fluid.[1] This purine nucleoside acts as a "retaliatory metabolite," signaling cellular distress to initiate protective responses.[2] Adenosine's effects are mediated by four G-protein coupled receptor subtypes (A1, A2A, A2B, and A3), which are expressed on cardiomyocytes, vascular cells, and inflammatory cells.[3][4] Activation of these receptors, particularly A1 and A3, is a critical trigger for ischemic preconditioning, a state where brief, non-lethal ischemic episodes protect the heart from a subsequent sustained ischemic insult.[1][5]

The production of extracellular adenosine is largely dependent on the activity of ecto-5'-nucleotidase (CD73), an enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP).[6][7] Studies using genetic and pharmacological inhibition have demonstrated that CD73 is essential for the cardioprotective effects of ischemic preconditioning.[8][9]

ATP-Sensitive Potassium (K-ATP) Channels: The Ultimate Effectors

K-ATP channels are metabolic sensors that couple the electrical activity of the cell membrane to the intracellular energetic state.[10] These channels are closed when intracellular ATP levels are high and open when ATP is depleted, as occurs during ischemia. Their opening leads to potassium efflux, hyperpolarization of the cell membrane, and a shortening of the action potential duration. This, in turn, reduces calcium influx through voltage-gated L-type calcium channels, thereby preventing the catastrophic calcium overload that is a hallmark of I/R injury.[10]

K-ATP channels are found on the sarcolemma and, importantly, on the inner mitochondrial membrane (mitoK-ATP). The opening of mitoK-ATP channels is believed to be a convergence point for many cardioprotective signaling pathways and a key effector of protection.[1][11][12]

Part 2: this compound - A Pharmacological Probe of the K-ATP Channel

This compound (EMD 52692) is a benzopyran derivative that functions as a selective and potent opener of K-ATP channels.[13][14] It has been extensively used as a pharmacological tool to mimic the effects of ischemic preconditioning.

Numerous preclinical studies have established the cardioprotective efficacy of this compound. Administration prior to or during ischemia significantly reduces myocardial infarct size in various animal models, including dogs, pigs, and rabbits.[13][14][15] This protective effect is consistently abolished by co-administration of the K-ATP channel antagonist, glibenclamide, confirming its on-target mechanism of action.[13][16] Studies have also shown that this compound can reduce myocardial "stunning"—the prolonged contractile dysfunction that occurs after reperfusion.[13] While this compound opens both vascular and myocyte K-ATP channels, it appears to have a greater affinity for vascular channels.[17] However, its cardioprotective effects are attributed to its action on myocardial channels.[15]

Part 3: The this compound-Adenosine Controversy

The established paradigm for ischemic preconditioning suggests a linear signaling cascade: Ischemia → Adenosine Release → A1/A3 Receptor Activation → Protein Kinase C (PKC) Activation → K-ATP Channel Opening.[1][11][18] According to this model, a K-ATP channel opener like this compound would act at the end of this pathway. However, research involving this compound has produced results that challenge this simple, unidirectional relationship.

The Canonical Pathway: Adenosine as the Trigger

The prevailing hypothesis posits that adenosine, released during the brief preconditioning ischemia, binds to its receptors, activating PKC. PKC then phosphorylates and "primes" K-ATP channels, making them more likely to open during the subsequent prolonged ischemic event.[11][12]

Figure 1. The canonical ischemic preconditioning pathway where adenosine triggers K-ATP channel opening.

Conflicting Evidence from this compound Studies

A pivotal study by Mizumura, Nithipatikom, and Gross in a canine model directly contradicted the expected outcome.[19][20] They found that both ischemic preconditioning and pretreatment with this compound, while markedly reducing infarct size, also led to a significant reduction in adenosine concentrations in the coronary venous blood during the reperfusion period.[19][20]

Furthermore, when this compound was administered only 10 minutes before reperfusion, it still significantly reduced infarct size and neutrophil infiltration, but it had no significant effect on adenosine concentrations.[20] This suggests that a surge in adenosine is not required for the cardioprotective effect of this compound at reperfusion.

Adding to this complexity, another study demonstrated that blocking adenosine A1 receptors with the antagonist DPCPX did not abolish the cardioprotective effects of this compound in either isolated rat hearts or in an in vivo dog model.[16]

Reconciling the Data: Alternative Hypotheses

These findings necessitate a more nuanced view of the this compound-adenosine relationship.

-

Direct K-ATP Activation is Sufficient: The most direct interpretation is that this compound's primary mechanism is the direct opening of K-ATP channels, and this action alone is sufficient to confer cardioprotection, bypassing the need for an adenosine-triggered signaling cascade.[19] The cardioprotective effects of adenosine and K-ATP channel openers may represent two parallel, rather than serial, pathways.

-

Reduced Adenosine as a Marker of Protection: An alternative view is that the observed decrease in adenosine release is a consequence of cardioprotection, not a cause. A healthier, better-preserved myocardium, protected by this compound, may undergo less ATP degradation upon reperfusion and therefore release less adenosine. In this model, measuring lower adenosine levels is simply an indicator of successful salvage of the myocardial tissue.

-

Timing is Critical: The timing of this compound administration appears crucial. When given before ischemia, it may initiate a protective state similar to preconditioning.[13][15] When given just before reperfusion, its primary role may be to attenuate the immediate damage of reperfusion itself, such as calcium overload and neutrophil-mediated injury, effects that may not require a change in bulk adenosine release.[19][20]

Figure 3. Experimental workflow for the in vivo canine ischemia-reperfusion model.

Methodology:

-

Animal Preparation: Adult mongrel dogs are anesthetized with barbital sodium, intubated, and ventilated with room air. A left thoracotomy is performed to expose the heart.

-

Instrumentation: The left anterior descending (LAD) coronary artery is isolated for occlusion. A cannula is placed in the local coronary vein draining the ischemic area for blood sampling. Catheters are placed to monitor arterial blood pressure and heart rate.

-

Experimental Groups:

-

Control: Vehicle (saline) administered.

-

This compound Pre-treatment (Bima-Pre): this compound (e.g., 1 µg/kg bolus followed by 0.05 µg/kg/min infusion) is administered 15 minutes before occlusion and continued until reperfusion. [20] * This compound Reperfusion (Bima-Rep): this compound is administered 10 minutes before reperfusion and continued throughout the reperfusion period. [20]4. Ischemia-Reperfusion Protocol: The LAD is occluded for 60 minutes, followed by 3 hours of reperfusion.

-

-

Adenosine Measurement:

-

Coronary venous blood samples are drawn at baseline, during ischemia, and at multiple time points during reperfusion (e.g., 5, 10, 15, 30 minutes). [20] * Samples are immediately processed to stop adenosine metabolism.

-

Plasma adenosine concentration is measured using a validated method, such as a modified Hermann and Feigl technique involving high-performance liquid chromatography (HPLC). [19]6. Endpoint Analysis:

-

Infarct Size: At the end of the experiment, the heart is excised, and the area at risk and infarct size are determined using triphenyl tetrazolium chloride (TTC) staining.

-

Neutrophil Infiltration: Myocardial tissue samples from the risk area are analyzed for myeloperoxidase (MPO) activity, an index of neutrophil accumulation. [20]

-

Isolated Perfused Heart (Langendorff) Model

This ex vivo model eliminates systemic hemodynamic and neural influences, allowing for direct assessment of cardiac function and biochemical release.

Methodology:

-

Heart Isolation: A rat or rabbit is heparinized and anesthetized. The heart is rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.

-

Langendorff Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus, receiving retrograde perfusion with oxygenated Krebs-Henseleit buffer at constant pressure. A balloon is inserted into the left ventricle to measure pressure.

-

Ischemia-Reperfusion Protocol: After a stabilization period, hearts are subjected to global no-flow ischemia (e.g., 25 minutes) followed by reperfusion (e.g., 30 minutes). [16]4. Drug Administration: this compound or vehicle is added to the perfusate before ischemia or at the onset of reperfusion.

-

Data Collection:

-